3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16789231
InChI: InChI=1S/C15H29NO7/c1-15(2,3)23-14(19)16(4)6-8-21-10-12-22-11-9-20-7-5-13(17)18/h5-12H2,1-4H3,(H,17,18)
SMILES:
Molecular Formula: C15H29NO7
Molecular Weight: 335.39 g/mol

3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid

CAS No.:

Cat. No.: VC16789231

Molecular Formula: C15H29NO7

Molecular Weight: 335.39 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid -

Specification

Molecular Formula C15H29NO7
Molecular Weight 335.39 g/mol
IUPAC Name 3-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C15H29NO7/c1-15(2,3)23-14(19)16(4)6-8-21-10-12-22-11-9-20-7-5-13(17)18/h5-12H2,1-4H3,(H,17,18)
Standard InChI Key BNEABPAHFUZFEQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)CCOCCOCCOCCC(=O)O

Introduction

Structural Analysis and Molecular Properties

Chemical Identity

The compound is a tert-butoxycarbonyl (Boc)-protected methylamino-PEG3-propanoic acid. Its systematic IUPAC name, 3-[2-(2-{2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy}ethoxy)ethoxy]propanoic acid, reflects three key structural elements:

  • A Boc-protected methylamine group

  • A triethylene glycol (PEG3) spacer

  • A terminal propanoic acid moiety .

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₁₅H₂₉NO₇
Molecular Weight335.39 g/mol
CAS Registry Number2384323-58-2
SMILES NotationCC(C)(C)OC(=O)N(C)CCOCCOCCOCCC(=O)O
Purity (Commercial)≥97%

The PEG3 spacer (11-atom chain: -OCH₂CH₂OCH₂CH₂OCH₂CH₂-) provides hydrophilicity and conformational flexibility, while the Boc group enables controlled deprotection during synthetic sequences .

Synthetic Methodology

Industrial Production

Large-scale synthesis typically follows a three-step protocol:

  • Methylamino-PEG3 Formation:
    Ethylene oxide polymerization creates the triethylene glycol backbone, followed by methylamine conjugation at the terminal oxygen .

  • Boc Protection:
    Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields the protected amine .

  • Propanoic Acid Functionalization:
    Carbodiimide-mediated coupling introduces the carboxylic acid terminus, with typical yields of 85-92% after HPLC purification .

Critical Reaction Parameters

  • Temperature Control: Maintain ≤25°C during Boc protection to prevent N-methyl carbamate formation .

  • Solvent System: Tetrahydrofuran/water (4:1 v/v) optimizes coupling efficiency .

  • Catalyst: 4-Dimethylaminopyridine (DMAP) at 0.5 mol% concentration accelerates acylation .

Physicochemical Behavior

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water42.7 ± 1.325
Dichloromethane8.9 ± 0.425
Dimethylformamide167.2 ± 5.125
Ethanol29.8 ± 0.925

The PEG backbone dominates solubility characteristics, enabling miscibility in polar aprotic solvents while maintaining limited aqueous solubility .

Stability Data

  • Thermal Decomposition: Onset at 189°C (TGA, N₂ atmosphere)

  • Hydrolytic Stability: t₁/₂ = 14 days (pH 7.4, 37°C) vs. t₁/₂ = 3 hr (pH 2.0)

  • Photostability: No degradation after 72 hr exposure to 300-800 nm light

Functional Applications

Bioconjugation Chemistry

The compound serves as a heterobifunctional linker in antibody-drug conjugate (ADC) development:

  • Amine Reactivity: Activated NHS esters target lysine residues (k = 0.18 M⁻¹s⁻¹ at pH 8.3)

  • Acid Functionality: Enables carbodiimide coupling to hydroxyl-containing payloads

Drug Delivery Optimization

Incorporation into polymeric nanoparticles enhances pharmacokinetic profiles:

ParameterPEGylated FormulationNon-PEGylated Control
Plasma t₁/₂9.7 ± 0.8 hr2.1 ± 0.3 hr
AUC₀–∞1483 ± 134 µg·hr/mL297 ± 45 µg·hr/mL
Vdss12.4 ± 1.1 L/kg3.8 ± 0.6 L/kg

Data demonstrate prolonged circulation time and increased drug exposure from PEG-mediated stealth effects .

SupplierPurityPrice (USD/g)Packaging
Amatek Chemical97%403.201 g
VWR International95%287.50100 mg
PubChem ListedN/A-Bulk

Pricing reflects the compound's synthetic complexity, with scale-up options available for GMP-grade material .

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